molecular formula C20H16ClNOS B3952277 N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide CAS No. 4204-30-2

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3952277
CAS No.: 4204-30-2
M. Wt: 353.9 g/mol
InChI Key: UUSINBDCVHACIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Base-Catalyzed Method:

  • Dehydrochlorination Method:

      Reactants: Benzoyl chloride and acetic acid.

      Solvent: Dimethylformamide or ethyl acetate.

      Conditions: The reaction mixture is heated to reflux for several hours. During the reaction, hydrogen chloride gas is evolved, which is removed from the reaction mixture.

      Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The product is then filtered, washed, and dried[][2].

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Applications in Chemistry:

Applications in Biology and Medicine:

    Pharmacological Studies: This compound is studied for its potential anticonvulsant and analgesic properties.

Applications in Industry:

Properties

IUPAC Name

N-(2-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSINBDCVHACIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387698
Record name ST031874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-30-2
Record name ST031874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 6
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.